An In-depth Technical Guide to the Putative Mechanism of Action of 2-amino-N-(2-phenylethyl)acetamide hydrochloride
An In-depth Technical Guide to the Putative Mechanism of Action of 2-amino-N-(2-phenylethyl)acetamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of 2-amino-N-(2-phenylethyl)acetamide hydrochloride, a compound of interest within the broader class of phenylethylamine and acetamide derivatives. Due to the limited direct research on this specific molecule, this guide synthesizes information from structurally analogous compounds and the well-established pharmacology of its constituent chemical moieties. The primary hypothesis presented is that 2-amino-N-(2-phenylethyl)acetamide hydrochloride likely functions as a modulator of neuronal excitability, with a potential role as an anticonvulsant and neuroprotective agent. This is largely inferred from the activity of the closely related compound, 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride. This document will delve into the putative molecular targets, relevant signaling pathways, and propose experimental protocols for the validation of these hypotheses.
Introduction and Chemical Identity
2-amino-N-(2-phenylethyl)acetamide hydrochloride is a synthetic organic compound featuring a phenylethylamine backbone linked to an amino-acetamide group. The phenylethylamine moiety is a common scaffold in many neuroactive compounds, while the acetamide group can influence the molecule's pharmacokinetic and pharmacodynamic properties. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable characteristic for experimental and potential therapeutic applications.
Chemical Structure:
-
IUPAC Name: 2-amino-N-(2-phenylethyl)acetamide hydrochloride
-
Molecular Formula: C₁₀H₁₅ClN₂O
-
Molecular Weight: 214.69 g/mol
While specific vendor information is not the focus of this guide, it is important to note that the availability of this compound is primarily for research purposes.
Postulated Mechanism of Action: An Evidence-Based Inference
FPL 13950 has demonstrated significant anticonvulsant and neuroprotective properties in preclinical studies.[1][2] The primary proposed mechanism for FPL 13950 is its action as a weak, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor .[2] Given the structural similarity, it is highly probable that 2-amino-N-(2-phenylethyl)acetamide hydrochloride shares this mechanism.
The NMDA Receptor as a Primary Target
The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and neuronal communication. However, its overactivation is implicated in excitotoxicity, a key process in neuronal damage associated with seizures and ischemic events.
-
Uncompetitive Antagonism: An uncompetitive antagonist binds to the NMDA receptor only when it is already activated by its agonist, glutamate. This "use-dependent" blockade is a desirable property for therapeutic agents, as it preferentially targets overactive channels, such as those found during a seizure, while having less effect on normal synaptic transmission.
The proposed interaction is illustrated in the following signaling pathway diagram:
Caption: Putative NMDA Receptor Antagonism Pathway.
Potential Modulation of Other CNS Targets
The phenylethylamine scaffold is known to interact with a variety of central nervous system (CNS) targets.[3][4] Therefore, it is plausible that 2-amino-N-(2-phenylethyl)acetamide hydrochloride may exhibit a polypharmacological profile, interacting with other receptors and transporters, which could contribute to its overall effect. These may include:
-
Monoamine Transporters: Phenylethylamine derivatives are known to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[5][6] Inhibition of these transporters can lead to increased synaptic concentrations of these neurotransmitters, which could have antidepressant or stimulant effects.
-
Serotonin Receptors: Many phenylethylamines show affinity for various serotonin receptor subtypes, particularly the 5-HT₂ family.[7][8]
-
Sigma Receptors: Some phenylacetamide derivatives have been shown to interact with sigma receptors, which are involved in a range of cellular functions and are implicated in neuropsychiatric and neurodegenerative diseases.[9]
-
Opioid Receptors: The N-phenethyl moiety is a known pharmacophore for opioid receptor agonists.[10]
Experimental Workflows for Mechanism of Action Elucidation
To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are recommended.
In Vitro Assays
A comprehensive receptor screening panel is essential to determine the binding affinity of 2-amino-N-(2-phenylethyl)acetamide hydrochloride to a wide range of CNS targets.
Experimental Protocol: Radioligand Binding Assay for NMDA Receptor
-
Preparation of Synaptosomal Membranes: Isolate synaptosomal membranes from rodent brain tissue (e.g., cortex or hippocampus).
-
Incubation: Incubate the membranes with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence of glutamate and glycine (to open the channel) and varying concentrations of 2-amino-N-(2-phenylethyl)acetamide hydrochloride.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ (half-maximal inhibitory concentration) and subsequently the Kᵢ (inhibition constant) to quantify the binding affinity.
Data Presentation: Putative Binding Affinities (Kᵢ, nM)
| Receptor/Transporter Target | 2-amino-N-(2-phenylethyl)acetamide hydrochloride (Hypothetical) | FPL 13950 (Reference) |
| NMDA Receptor (uncompetitive) | Weak to moderate affinity | Weak potency[2] |
| Dopamine Transporter (DAT) | To be determined | Not reported |
| Serotonin Transporter (SERT) | To be determined | Not reported |
| 5-HT₂ₐ Receptor | To be determined | Not reported |
| Sigma-1 Receptor | To be determined | Not reported |
Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator at its binding sites.
Experimental Protocol: Electrophysiology (Patch-Clamp) for NMDA Receptor Function
-
Cell Culture: Use primary neuronal cultures or cell lines expressing NMDA receptors (e.g., HEK293 cells).
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure NMDA-evoked currents.
-
Compound Application: Apply glutamate and glycine to elicit a current, then co-apply 2-amino-N-(2-phenylethyl)acetamide hydrochloride at various concentrations.
-
Data Analysis: Measure the reduction in the NMDA-evoked current to determine the functional antagonism and its characteristics (e.g., voltage dependency for channel block).
Caption: Workflow for Patch-Clamp Electrophysiology.
In Vivo Studies
In vivo models are essential to assess the physiological effects of the compound.
Experimental Protocol: Maximal Electroshock (MES) Seizure Model
-
Animal Model: Use rodents (mice or rats).
-
Compound Administration: Administer 2-amino-N-(2-phenylethyl)acetamide hydrochloride via an appropriate route (e.g., intraperitoneal or oral).
-
Seizure Induction: After a predetermined time, induce seizures by delivering a brief electrical stimulus through corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of tonic hindlimb extension, which is indicative of a generalized tonic-clonic seizure.
-
Data Analysis: Determine the ED₅₀ (median effective dose) for protection against seizures.
Synthesis and Structure-Activity Relationships
The synthesis of 2-amino-N-(2-phenylethyl)acetamide hydrochloride can be approached through several established methods in organic chemistry. A plausible synthetic route involves the coupling of N-Cbz-glycine with 2-phenylethylamine, followed by deprotection of the Cbz group.
Caption: Plausible Synthetic Pathway.
The structure-activity relationship (SAR) of phenylethylacetamide derivatives is a rich area for further investigation. Key modifications could include:
-
Substitution on the Phenyl Ring: Introducing electron-withdrawing or -donating groups on the phenyl ring could modulate potency and selectivity.
-
Alterations to the Acetamide Moiety: Modifications to the length or substitution of the amino-acetamide group could influence binding and pharmacokinetic properties.
Conclusion and Future Directions
While direct evidence is currently lacking, the available data on structurally related compounds strongly suggests that 2-amino-N-(2-phenylethyl)acetamide hydrochloride acts as a modulator of neuronal excitability, likely through uncompetitive antagonism of the NMDA receptor. This positions the compound as a potential candidate for further investigation as an anticonvulsant and neuroprotective agent.
Future research should focus on:
-
Definitive Mechanism of Action Studies: Conducting the in vitro and in vivo experiments outlined in this guide to confirm the molecular targets and pharmacological effects.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Lead Optimization: Synthesizing and screening a library of analogs to improve potency, selectivity, and drug-like properties.
This in-depth analysis provides a solid foundation for researchers and drug development professionals to embark on a systematic investigation of 2-amino-N-(2-phenylethyl)acetamide hydrochloride and unlock its potential therapeutic value.
References
-
Palmer, G. C., et al. (1995). Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride. Epilepsy Research, 20(1), 41-54. [Link]
-
Palmer, G. C., et al. (1995). Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia. Journal of Pharmacology and Experimental Therapeutics, 274(2), 835-844. [Link]
-
Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European Journal of Medicinal Chemistry, 41(3), 387-396. [Link]
-
Wikipedia contributors. (2024). Phenethylamine. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2024). Substituted phenethylamine. In Wikipedia, The Free Encyclopedia. [Link]
-
Kim, M. S., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(4), 438–446. [Link]
-
Rickli, A., et al. (2016). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. [Link]
-
Coppola, M., et al. (2018). Probes for narcotic receptor mediated phenomena. 42. Synthesis and in vitro pharmacological characterization of the N-methyl and N-phenethyl analogues of the racemic ortho-c and para-c oxide-bridged phenylmorphans. ACS Chemical Neuroscience, 9(3), 566-574. [Link]
-
Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H 3 Agents: Synthesis and Biological Evaluation. (2020). Molecules, 25(21), 5092. [Link]
Sources
- 1. Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenethylamine - Wikipedia [en.wikipedia.org]
- 4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 8. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and receptor binding studies of 3-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probes for narcotic receptor mediated phenomena. 42. Synthesis and in vitro pharmacological characterization of the N-methyl and N-phenethyl analogues of the racemic ortho-c and para-c oxide-bridged phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]
